molecular formula C9H12ClNO2 B1217865 Benzoic acid, 3-amino-, ethyl ester, hydrochloride CAS No. 50930-41-1

Benzoic acid, 3-amino-, ethyl ester, hydrochloride

Cat. No.: B1217865
CAS No.: 50930-41-1
M. Wt: 201.65 g/mol
InChI Key: XFCIMIQCFPNSMC-UHFFFAOYSA-N
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Description

Benzoic acid, 3-amino-, ethyl ester, hydrochloride, also known as ethyl 3-aminobenzoate hydrochloride, is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of benzoic acid where the carboxyl group is esterified with ethanol, and the amino group is positioned at the meta position. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-amino-, ethyl ester, hydrochloride typically involves the esterification of 3-aminobenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-Aminobenzoic acid+EthanolAcid CatalystEthyl 3-aminobenzoate\text{3-Aminobenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ethyl 3-aminobenzoate} 3-Aminobenzoic acid+EthanolAcid Catalyst​Ethyl 3-aminobenzoate

The resulting ethyl 3-aminobenzoate is then treated with hydrochloric acid to form the hydrochloride salt:

Ethyl 3-aminobenzoate+HClEthyl 3-aminobenzoate hydrochloride\text{Ethyl 3-aminobenzoate} + \text{HCl} \rightarrow \text{Ethyl 3-aminobenzoate hydrochloride} Ethyl 3-aminobenzoate+HCl→Ethyl 3-aminobenzoate hydrochloride

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-amino-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: 3-Aminobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the reagent used.

Scientific Research Applications

Benzoic acid, 3-amino-, ethyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use as a local anesthetic and in drug formulation.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, ethyl ester, hydrochloride: Similar structure but with the amino group at the para position.

    Benzoic acid, 2-amino-, ethyl ester, hydrochloride: Similar structure but with the amino group at the ortho position.

    Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.

Uniqueness

Benzoic acid, 3-amino-, ethyl ester, hydrochloride is unique due to the position of the amino group, which affects its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its ortho and para analogs.

Properties

IUPAC Name

ethyl 3-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h3-6H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCIMIQCFPNSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

582-33-2 (Parent)
Record name Tricaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3068598
Record name Benzoic acid, 3-amino-, ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50930-41-1
Record name Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50930-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-amino-, ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN380NNA9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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